molecular formula C24H24N2O B12097515 (1R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol

(1R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol

Cat. No.: B12097515
M. Wt: 356.5 g/mol
InChI Key: NHNQJWQHSSHKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol is a chiral compound that features an indole ring, a dibenzylamino group, and an ethanol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate indole derivative and dibenzylamine.

    Reaction Conditions: The reaction may involve the use of a chiral catalyst to ensure the correct stereochemistry. Common solvents include dichloromethane or ethanol, and the reaction may be carried out under inert atmosphere conditions.

    Purification: The product is usually purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products depend on the specific reactions but may include oxidized or reduced forms of the original compound, or substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with indole structures are often investigated for their potential as neurotransmitter analogs or inhibitors of specific enzymes.

Medicine

In medicine, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes or receptors, modulating their activity. The dibenzylamino group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2-(dibenzylamino)-1-(1H-indol-3-yl)ethanol
  • (1R)-2-(dibenzylamino)-1-(1H-indol-7-yl)ethanol

Uniqueness

The uniqueness of (1R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol lies in its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

IUPAC Name

2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol

InChI

InChI=1S/C24H24N2O/c27-24(22-11-12-23-21(15-22)13-14-25-23)18-26(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-15,24-25,27H,16-18H2

InChI Key

NHNQJWQHSSHKDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C3=CC4=C(C=C3)NC=C4)O

Origin of Product

United States

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